molecular formula C15H16O2<br>C15H16O2<br>(CH3)2C(C6H4OH)2 B028190 Bisphenol A CAS No. 80-05-7

Bisphenol A

Cat. No.: B028190
CAS No.: 80-05-7
M. Wt: 228.29 g/mol
InChI Key: IISBACLAFKSPIT-UHFFFAOYSA-N
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Description

Bisphenol A, also known as 4,4’-isopropylidenediphenol, is a synthetic organic compound primarily used in the production of polycarbonate plastics and epoxy resins. It is a colorless solid that is soluble in organic solvents but has poor solubility in water. This compound is widely used in various consumer products, including water bottles, food containers, and thermal paper receipts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A is synthesized through the condensation reaction of phenol and acetone in the presence of an acid catalyst, such as hydrogen chloride. The reaction is typically carried out at elevated temperatures, and a promoter like methyl mercaptan is often used to enhance the reaction rate. The resulting product is then washed with water, neutralized with calcium hydroxide, and distilled under vacuum to obtain pure this compound .

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to maximize yield and purity. The process involves large-scale reactors and continuous distillation units to ensure efficient production. The global production of this compound is estimated to be in the region of 10 million tonnes annually .

Chemical Reactions Analysis

Reactions in Polymer Production

  • Polycarbonate Plastics : Reacting BPA with phosgene (carbonyl chloride) produces polycarbonate, a strong and clear plastic .
  • Epoxy Resins : BPA is a component in epoxy resins used as protective coatings for pipelines and the inner surfaces of food cans . Alkylation of BPA with epichlorohydrin results in the formation of vinyl ester resins .

Environmental Reactions and Degradation

  • Migration into Food : BPA can migrate from packaging materials into food, with the migration rate influenced by food composition, contact time, temperature, and packaging material type [1, 6]. Higher temperatures accelerate this migration [1, 6].
  • Ozonolysis : Chemical transformations of BPA have been studied, including multiphase ozonolysis .
  • Biodegradation : BPA is inherently biodegradable, though not readily so. Wastewater treatment processes can remove significant amounts of BPA .
  • Electrochemical Degradation : BPA can be electrochemically transformed into compounds like dihydroxy benzoic acid, dichloro-2-hydroxy acetophenone, 4-hydroxy benzoic acid, 2-hydroxy proponoic acid, and trihydroxy benzene .

Biological Interactions

  • Estrogenic Activity : BPA can bind to estrogen receptors (ERα and ERβ), mimicking estrogen [3, 8]. Though less potent than estradiol, it can act as a selective estrogen receptor modulator (SERM) .
  • Receptor Binding : BPA can bind to various nuclear receptors, including GPR30, androgen receptor (AR), thyroid hormone receptors (TRα and β), estrogen-related receptor gamma (ERRγ), and glucocorticoid receptor (GR) .
  • Metabolism : BPA is metabolized and secreted into urine, primarily as a glucuronide conjugate, with a half-life of approximately 2 hours .

Impact Factors on BPA Migration

FactorInfluence
Food CompositionThe presence of fat in foods contributes to the migration of BPA particles .
Contact TimeThere is a direct relationship between the square root of contact time and the concentration of migrated molecules .
TemperatureHigh temperatures lead to a rapid migration rate of BPA residues. BPA penetration into packaged products accelerates at boiling water temperatures compared to lower temperatures [1, 6]. The migration rate can be significantly higher at elevated temperatures .
Packaging MaterialThe type of packaging material influences the extent of BPA migration . Food in packaged products shows less absorption of BPA than food preserved in canned materials .
EthanolThe presence of ethanol can facilitate the leaching process of BPA .
Age of Plastic/ResinThe age of the plastic or resin affects BPA leaching .

Scientific Research Applications

Polycarbonate Plastics

Polycarbonate plastics are one of the most significant applications of BPA. These materials are characterized by:

  • High impact resistance
  • Transparency
  • Thermal stability (operating range from -40°C to 145°C)

Common Uses:

  • Beverage containers
  • Food storage containers
  • Medical devices
  • Optical lenses

Market Demand:
In 2015, polycarbonates accounted for approximately 64% of the total demand for BPA-derived products, with projected growth rates of about 3% annually .

Epoxy Resins

Epoxy resins, another major application area for BPA, are known for their excellent adhesion and chemical resistance. They are used in:

  • Coatings for metal and concrete
  • Adhesives
  • Electrical insulators

Market Demand:
Epoxy resins represented around 34% of BPA applications in 2015, with an anticipated annual growth rate of 4% .

Other Polymer Applications

BPA is also utilized in the production of various other polymers including:

  • Unsaturated polyester resins : Used in fiberglass-reinforced composites.
  • Polysulfone : Applied in high-performance films and membranes.
  • Polyetherimide : Known for its heat resistance and dimensional stability.

Food Packaging

BPA is commonly found in food contact materials such as can linings and plastic containers. Research indicates that BPA can leach into food products, raising health concerns regarding endocrine disruption .

Case Study: CLARITY-BPA Program

The CLARITY-BPA program investigates the health effects associated with BPA exposure through various pathways, including dietary sources. The findings highlight potential risks particularly for vulnerable populations such as infants and pregnant women .

Thermal Paper

BPA is used in thermal paper for printing receipts and labels due to its ability to develop color upon heating. Alternatives to BPA are being explored due to concerns about its endocrine-disrupting properties .

Ecotoxicological Concerns

Despite its widespread use, BPA has raised significant environmental and health concerns due to its classification as an endocrine disruptor. Studies have shown that even low doses can lead to adverse health effects, prompting regulatory scrutiny and calls for alternatives .

Comparative Data Table

ApplicationMaterial TypeKey PropertiesMarket Share (2015)Growth Rate (Projected)
Polycarbonate PlasticsPolycarbonateHigh impact resistance, transparency64%3%
Epoxy ResinsEpoxyExcellent adhesion, chemical resistance34%4%
Unsaturated PolyesterPolyesterStrong mechanical propertiesN/AN/A
PolysulfoneSulfoneHigh thermal stabilityN/AN/A

Mechanism of Action

Bisphenol A exerts its effects by mimicking the hormone estrogen. It binds to estrogen receptors, altering gene expression and triggering changes in hormone concentration, enzyme function, and protein synthesis. This compound also interacts with other receptors, such as androgen receptors, and affects various signaling pathways, including the JAK-STAT, PI3-AKT, and MAPK pathways .

Comparison with Similar Compounds

Comparison:

This compound remains a compound of significant interest due to its widespread use and potential health impacts. Ongoing research aims to better understand its effects and develop safer alternatives.

Biological Activity

Bisphenol A (BPA) is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its biological activity has garnered significant attention due to its classification as an endocrine-disrupting chemical (EDC). This article provides a comprehensive overview of BPA's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

BPA exhibits biological activity primarily through its interaction with hormone receptors, particularly estrogen receptors. The following key mechanisms have been identified:

  • Estrogen Receptor Binding : BPA can bind to estrogen receptors (ERs), mimicking the action of natural estrogens. This can lead to altered gene expression and cellular responses associated with reproductive and developmental processes .
  • GPR30 Activation : BPA also interacts with G protein-coupled receptor 30 (GPR30), which is implicated in rapid cellular signaling pathways, affecting various physiological functions .
  • Androgen Receptor Modulation : Research indicates that BPA may interfere with androgen receptor signaling, potentially disrupting male reproductive health .

Biological Effects

The biological effects of BPA are extensive and vary depending on exposure levels, timing, and the biological system involved. Key findings include:

  • Developmental Toxicity : Studies show that prenatal exposure to BPA can lead to developmental abnormalities in offspring, including reproductive system malformations and behavioral changes .
  • Metabolic Effects : BPA exposure has been linked to metabolic disorders such as obesity and diabetes. It influences lipid metabolism through mechanisms involving peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2) .
  • Immune System Impact : Recent research indicates that BPA affects immune cell function, contributing to inflammatory conditions and autoimmune diseases at low doses .

Case Studies

Several studies illustrate the biological activity of BPA in humans and animal models:

  • Breast Cancer Correlation Study : A study evaluated BPA concentrations in urine and breast adipose tissue from breast cancer patients. It found significantly higher urinary BPA levels in cancer patients compared to controls, suggesting a potential link between BPA exposure and breast cancer risk .
  • Developmental Exposure in Mice : In a controlled study, pregnant mice were administered BPA, resulting in altered Nrf2 expression in offspring. This alteration was associated with increased lipid accumulation in the liver, indicating potential long-term metabolic consequences .
  • Human Biomonitoring Studies : A European initiative detected BPA in urine samples from 92% of adults, highlighting widespread human exposure. The study also noted that low-dose effects could disrupt immune function and contribute to reproductive toxicity .

Data Table

The following table summarizes key studies on the biological effects of BPA:

Study TypeFindingsReference
Breast Cancer StudyHigher urinary BPA levels in cancer patients
Developmental ToxicityAltered Nrf2 expression linked to metabolic issues
Human Biomonitoring92% detection rate of BPA in adult urine samples
Immune System EffectsLow-dose effects linked to inflammation and autoimmunity

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting BPA and its analogs in environmental and biological samples?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) for high sensitivity and specificity. For complex matrices (e.g., urine, food), include enzymatic deconjugation steps to measure total BPA (free + conjugated forms). Validate methods using spike-and-recovery experiments and isotope-labeled internal standards to account for matrix effects . Prioritize cleanup steps to minimize contamination during sample storage and processing .

Q. How should epidemiological studies on BPA exposure be designed to account for population variability?

  • Methodological Answer : Utilize stratified sampling in cohorts (e.g., NHANES) to capture demographic variables (age, sex, ethnicity, income) and adjust for confounders like diet and occupation. Measure urinary BPA concentrations across multiple time points to address variability in exposure kinetics. Use creatinine correction to normalize urinary dilution .

Q. What computational approaches are effective for predicting BPA's interactions with endocrine receptors?

  • Methodological Answer : Apply molecular docking simulations (e.g., using AutoDock Vina) to model BPA’s binding affinity to estrogen receptors (ERα/β). Validate predictions with in vitro reporter gene assays. Incorporate ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters to assess bioavailability and metabolite activity .

Advanced Research Questions

Q. How can nonmonotonic dose-response relationships (NMDRs) of BPA be systematically evaluated in toxicological studies?

  • Methodological Answer : Design experiments with ≥10 dose groups spanning environmental-relevant concentrations (0.1–100 µg/kg/day). Use longitudinal endpoints (e.g., hormone levels, organ weights) and statistical models (e.g., Bayesian curve fitting) to detect NMDRs. Compare results to positive controls (estradiol) and negative controls (vehicle-only) .

Q. What experimental frameworks are optimal for comparing the hormonal activity of BPA analogs (e.g., BPS, BPF)?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify in vitro/in vivo studies. Perform parallel assays (e.g., ER/AR transactivation, steroidogenesis) under standardized conditions. Use benchmark dose (BMD) modeling to quantify potency differences relative to BPA .

Q. How should regulatory studies (e.g., CLARITY-BPA) be critically appraised for methodological biases?

  • Methodological Answer : Scrutinize animal models (e.g., use of non-responsive rodent strains), dosing protocols (oral vs. subcutaneous), and endpoint selection (e.g., omission of low-dose effects). Cross-validate findings with independent studies using sensitive endpoints like transcriptomics .

Q. What strategies mitigate sponsorship bias in BPA risk assessment research?

  • Methodological Answer : Pre-register study designs (e.g., on Open Science Framework) and disclose funding sources. Use blinded data analysis and independent replication labs. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure objectivity in hypothesis framing .

Q. How can reproducibility challenges in BPA research be addressed?

  • Methodological Answer : Share raw data and analytical pipelines via repositories like Figshare. Use multi-laboratory consortia (e.g., HESI) to harmonize protocols. Report negative results and confounding factors (e.g., fasting time in NHANES analyses) transparently .

Q. What methodologies are recommended for QSAR-based risk assessment of BPA alternatives?

  • Methodological Answer : Employ EPA’s EPISuite™ and ECOSAR™ for predicting persistence, bioaccumulation, and toxicity. Validate QSAR predictions with in vitro assays (e.g., ER binding). Prioritize analogs with lower predicted endocrine activity and higher degradation rates .

Q. How should contradictory data on BPA’s pharmacokinetics (e.g., half-life estimates) be reconciled?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to integrate urinary excretion data with non-dietary exposure routes (e.g., dermal). Use Bayesian meta-analysis to weigh evidence from NHANES vs. controlled dosing studies .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
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InChI Key

IISBACLAFKSPIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Molecular Formula

C15H16O2, Array
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Related CAS

27100-33-0, 2444-90-8 (di-hydrochloride salt)
Record name Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID7020182
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Molecular Weight

228.29 g/mol
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Physical Description

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants.
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Boiling Point

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor)
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Density

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F
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Vapor Pressure

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F
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Mechanism of Action

This study evaluated the effects of bisphenol A (BPA) on human endometrial stromal fibroblast (ESF) differentiation and expression of genes involved in estrogen metabolism. Human ESF from eight hysterectomy specimens were cultured and treated with 5-100 umol/L of BPA + or - estradiol or 8-br-cAMP for 48 hr. mRNA expression was analysed by real-time reverse-transcription PCR. 8-br-cAMP-induced human ESF decidualization was confirmed by expression of insulin-like growth factor binding protein-1 (IGFBP1) and prolactin secretion. Short-term exposure (48 hr) decreased human ESF proliferation (P<0.04) not due to apoptosis. High doses of BPA significantly induced IGFBP1 mRNA and protein, decreased P450scc mRNA, reversed the 8-br-cAMP-induced increase in HSD17B2 (estradiol to estrone conversion) in a dose-dependent manner and down-regulated HSD17B1 expression (oestrone to estradiol conversion; P = 0.03). 8-br-cAMP significantly potentiated this effect (P=0.028). BPA had no significant effect on aromatase and PPAR gamma expression. The estrogen-receptor antagonist ICI had no effect on gene expression in BPA-treated cells, and estrogen receptor a, but not estrogen receptor beta, was significantly down-regulated by high doses of BPA (P=0.028). BPA has an endocrine-disrupting effect on human ESF function and gene expression but the underlying mechanisms appear not to involve estrogen-mediated pathways.
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Impurities

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products
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Color/Form

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder

CAS No.

80-05-7
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Melting Point

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F
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Synthesis routes and methods I

Procedure details

The process of preparing high purity bisphenol A by crystallizing the adduct of bisphenol A with phenol (hereinafter referred to as bisphenol A-phenol adduct) has been disclosed, for example, in Japanese Patent Publication SHO 63-26735(1988). That is, a phenol solution of bisphenol A which was prepared in the presence of a hydrochloric acid catalyst is cooled to a range of 35° to 70° C. while feeding 2 to 20% by weight of water to the solution under reduced pressure, precipitated crystals of bisphenol A-phenol adduct are filtered to separate the crystals, and phenol is evaporated from the crystals to obtain high purity bisphenol A.
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Synthesis routes and methods II

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.
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tetrachloroethane phenol
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[Compound]
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carboxylic acid
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2,6-dimethylphenol chloroform ethanol
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Synthesis routes and methods III

Procedure details

Into a 250-millimiter 3-necked round-bottomed flask was charged a mixture of 11.6 grams (0.20 mole) of acetone, 75 grams (0.80 mole) of phenol, 22 grams (0.20 mole) of chlorotrimethyl silane, and 0.10 gram of butanethiol. The resulting mixture was stirred mechanically and heated at 55° C. under a nitrogen atmosphere for 3 hours. On completion of the reaction, the reaction mixture was cooled to room temperature and filtered. The solid product resulting was slurried up in chlorobenzene, filtered and washed twice with chlorobenzene. Purification by recrystallization from methanol and water afforded bisphenol A with a purity of 99.5 percent in a 83 percent yield.
Quantity
11.6 g
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75 g
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22 g
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0.1 g
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Yield
83%

Synthesis routes and methods IV

Procedure details

As previously described, DMBPC carbonate can be co-polymerized with BPA carbonate to form a DMBPC BPA co-polycarbonate. For example, DMBPC based polycarbonate as a copolymer or homopolymer (DMBPC) can comprise 10 to 100 mol % DMBPC carbonate and 90 to 0 mol % BPA carbonate, specifically, 25 mol % DMBPC carbonate and 75 mol % BPA carbonate, more specifically, 50 mol % DMBPC carbonate and 50 mol % BPA carbonate.
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BPA carbonate
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Synthesis routes and methods V

Procedure details

mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
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Retrosynthesis Analysis

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